![molecular formula C19H7Cl5O3 B14139804 4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene] CAS No. 88924-57-6](/img/structure/B14139804.png)
4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene]: is a complex organic compound with the molecular formula C₁₉H₇Cl₅O₃ and a molecular weight of 460.528 g/mol . This compound features multiple aromatic rings and ether groups, making it a unique structure in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives.
Aplicaciones Científicas De Investigación
4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1,3-Benzodioxole: A simpler structure with similar aromatic and ether groups.
Xanthene: Shares the xanthene core structure but lacks the spiro and chlorinated features.
Uniqueness: 4,4’,5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9’-xanthene] is unique due to its multiple chlorine substitutions and spiro configuration, which confer distinct chemical and biological properties compared to its simpler analogs .
Propiedades
Número CAS |
88924-57-6 |
|---|---|
Fórmula molecular |
C19H7Cl5O3 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
4,4',5,6,7-pentachlorospiro[1,3-benzodioxole-2,9'-xanthene] |
InChI |
InChI=1S/C19H7Cl5O3/c20-10-6-3-5-9-16(10)25-11-7-2-1-4-8(11)19(9)26-17-14(23)12(21)13(22)15(24)18(17)27-19/h1-7H |
Clave InChI |
BVIPIMZKUSIPNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3(C4=C(O2)C(=CC=C4)Cl)OC5=C(O3)C(=C(C(=C5Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


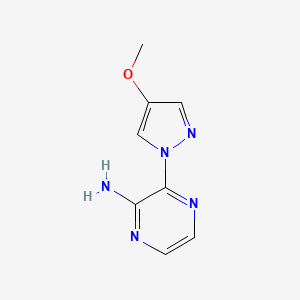
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
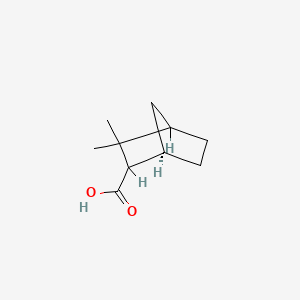
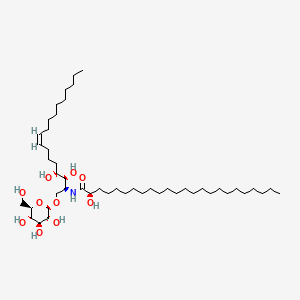
![N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B14139735.png)
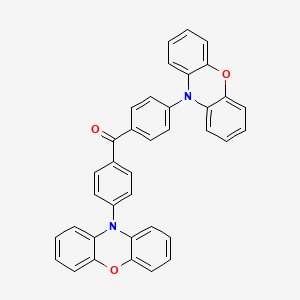
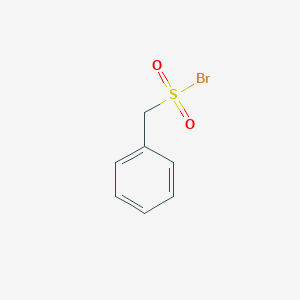
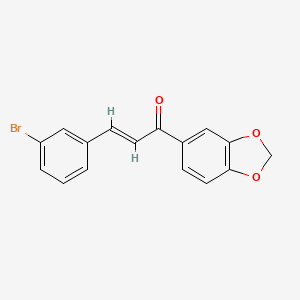

![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
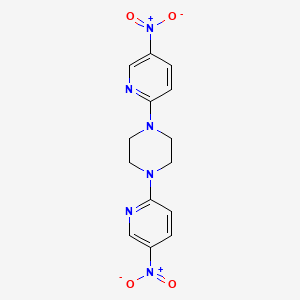
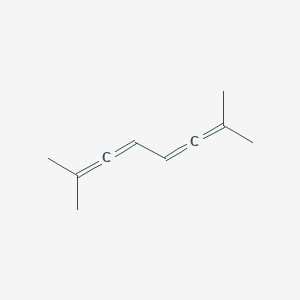
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-1-nitronaphthalen-2-amine](/img/structure/B14139786.png)
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
